molecular formula C24H20FN7O2 B2709927 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007086-08-9

2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2709927
CAS No.: 1007086-08-9
M. Wt: 457.469
InChI Key: HMXKFOUWKMIHKM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound characterized by a complex molecular structure incorporating pyrazole, pyrimidine, and benzamide moieties. This compound has shown potential across various scientific disciplines, including medicinal chemistry and biological research, due to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step procedures starting from simpler aromatic compounds. Key steps often include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.

  • Introduction of the ethoxy group through nucleophilic substitution reactions.

  • Assembly of the benzamide segment through amidation reactions.

Industrial Production Methods

While specific industrial methods can vary, large-scale production often employs optimized reaction conditions to maximize yield and purity. This might involve:

  • Use of high-pressure reactors for cyclization processes.

  • Employing catalytic systems to facilitate substitution and amidation reactions.

  • Advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the nitro groups (if present) to amines.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate for oxidation reactions.

  • Reducing agents like sodium borohydride for reduction processes.

  • Acidic and basic catalysts for facilitating substitution reactions.

Major Products

Oxidation typically yields hydroxylated derivatives, while reduction might result in amine-functionalized compounds. Substitution reactions can introduce diverse functional groups, significantly altering the compound’s properties.

Scientific Research Applications

2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has been explored for various applications:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigating its role as a biochemical probe to study cellular processes.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, which might include:

  • Enzyme inhibition: : Acting as an inhibitor for enzymes involved in key metabolic pathways.

  • Receptor modulation: : Binding to and modulating the activity of cellular receptors.

  • Pathways involved: : May influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compared to its analogs, 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide stands out due to its unique combination of functional groups that confer distinctive biological activities. Similar compounds might include:

  • 2-ethoxy-N-(1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide.

  • 2-ethoxy-N-(1-(1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide. These analogs may share some biochemical activities but differ in potency or specificity due to variations in their functional groups.

Properties

IUPAC Name

2-ethoxy-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O2/c1-3-34-20-7-5-4-6-18(20)24(33)29-21-12-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-10-8-16(25)9-11-17/h4-14H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKFOUWKMIHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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